molecular formula C11H18N2O B1197230 2-(4-Amino-N-ethyl-m-toluidino)ethanol CAS No. 2359-51-5

2-(4-Amino-N-ethyl-m-toluidino)ethanol

Cat. No. B1197230
CAS RN: 2359-51-5
M. Wt: 194.27 g/mol
InChI Key: QTLHLXYADXCVCF-UHFFFAOYSA-N
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Patent
US08828678B2

Procedure details

To 50 mg of Rho575 in dimethylformamide, 53 μl of N,N′-diisopropylethylamine was added followed by 78 mg of p-nitrobenzyl chloroformate dissolved in dimethylformamide. The reaction mixture was stirred for 3 days and the solvent was removed in vacuo. The residue was dissolved in chloroform and purified on a Biotage SP4 System with a SNAP 25 g column and a chloroform methanol gradient, to give a pink product.
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
53 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])C)[CH:4]([CH3:6])[CH3:5].ClC(OCC1C=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][CH:16]=1)=O.CN(C)C=[O:27]>>[CH3:9][CH2:7][N:3]([C:4]1[CH:5]=[CH:19][C:18]([NH2:21])=[C:17]([CH3:16])[CH:6]=1)[CH2:2][CH2:1][OH:27]

Inputs

Step One
Name
Quantity
78 mg
Type
reactant
Smiles
ClC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
53 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
purified on a Biotage SP4 System with a SNAP 25 g column
CUSTOM
Type
CUSTOM
Details
a chloroform methanol gradient, to give a pink product

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
CCN(CCO)C1=CC(=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.